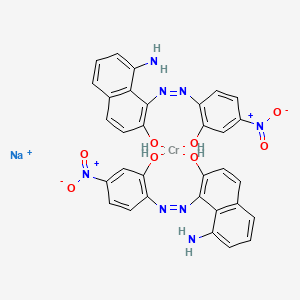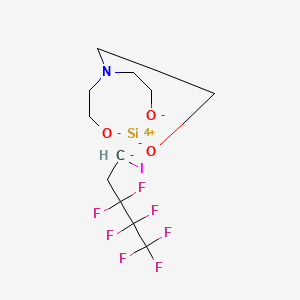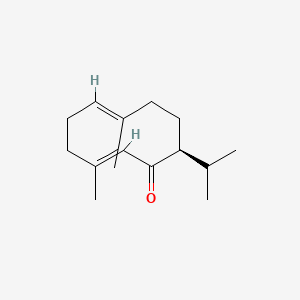
Acoragermacrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound has garnered interest due to its potential therapeutic properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Acoragermacrone can be synthesized through several approaches. One notable method involves the titanium-induced intramolecular coupling of a dicarbonyl precursor, which is an effective means of preparing carbocyclic rings of all sizes . This method provides a facile route to the total synthesis of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the extraction from natural sources such as Acorus calamus L. remains a primary method. The plant’s rhizomes are processed to isolate the compound along with other sesquiterpenes .
Analyse Chemischer Reaktionen
Types of Reactions
Acoragermacrone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound include various derivatives that retain the core germacrane skeleton. These derivatives often exhibit enhanced biological activities and are studied for their potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Acoragermacrone has been the subject of extensive scientific research due to its diverse applications:
Wirkmechanismus
The mechanism of action of acoragermacrone involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation. These interactions lead to the compound’s observed therapeutic effects, such as neuroprotection and anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Acoragermacrone is compared with other similar sesquiterpene ketones, such as acolamone and zederone . While these compounds share a similar core structure, this compound is unique due to its specific substitutions and the resulting biological activities. The comparison highlights its distinct properties and potential advantages in various applications.
List of Similar Compounds
- Acolamone
- Zederone
- Neoacolamone
- 7α-Hydroxyneoacolamone
Eigenschaften
CAS-Nummer |
50281-45-3 |
|---|---|
Molekularformel |
C15H24O |
Molekulargewicht |
220.35 g/mol |
IUPAC-Name |
(2E,6E,10S)-3,7-dimethyl-10-propan-2-ylcyclodeca-2,6-dien-1-one |
InChI |
InChI=1S/C15H24O/c1-11(2)14-9-8-12(3)6-5-7-13(4)10-15(14)16/h6,10-11,14H,5,7-9H2,1-4H3/b12-6+,13-10+/t14-/m0/s1 |
InChI-Schlüssel |
RESNWHKKMVJDFA-SCGYNDOXSA-N |
Isomerische SMILES |
C/C/1=C\CC/C(=C/C(=O)[C@@H](CC1)C(C)C)/C |
Kanonische SMILES |
CC1=CCCC(=CC(=O)C(CC1)C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


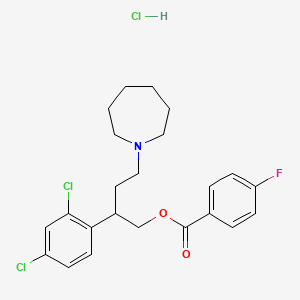
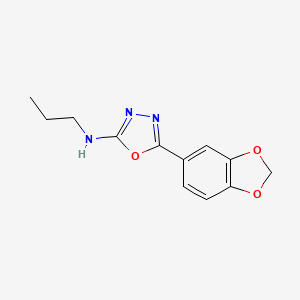
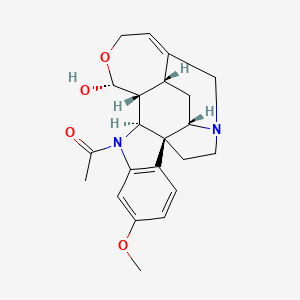
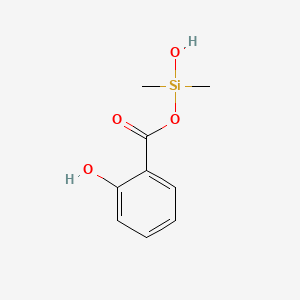
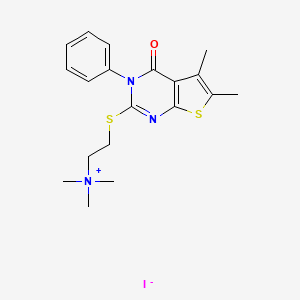
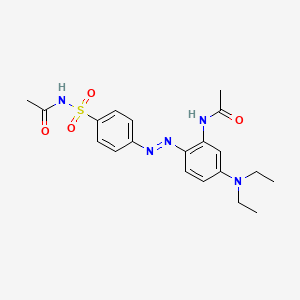
![1,3,3-trimethyl-2-[[methyl[4-(phenylazo)phenyl]hydrazono]methyl]-3H-indolium 2-(lactoyloxy)propionate](/img/structure/B12700893.png)
![1,2-bis(ethenyl)benzene;4-[(E)-2-[(E)-2-but-3-enoxyethenoxy]ethenoxy]but-1-ene;methyl prop-2-enoate](/img/structure/B12700894.png)
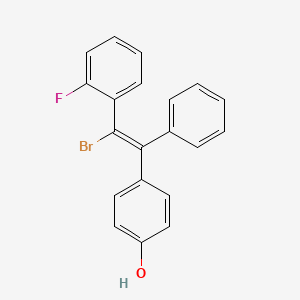
![3-[[4-[(4-Aminophenyl)methyl]phenyl]amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate](/img/structure/B12700922.png)

